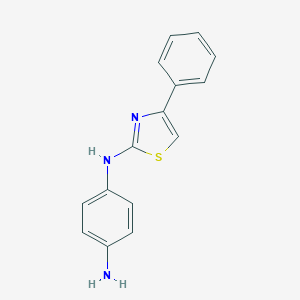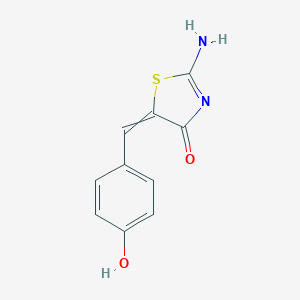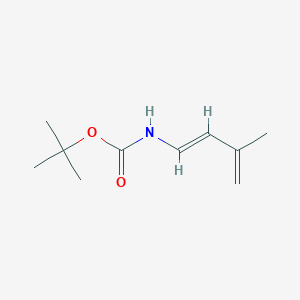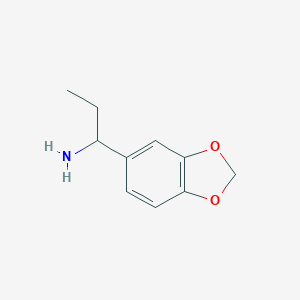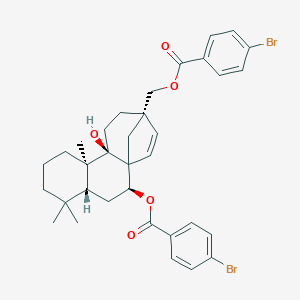
11,17-Bbbhb
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,17-Bbbhb is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a type of steroid that has been synthesized through various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 11,17-Bbbhb is not fully understood, but studies suggest that it works by interacting with various receptors in the body. One of the main receptors that this compound interacts with is the androgen receptor, which is involved in the regulation of various physiological processes such as muscle growth and bone density. Additionally, this compound has been shown to interact with other receptors such as the estrogen receptor and the glucocorticoid receptor, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, improve bone density, and reduce body fat. Additionally, it has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases. Furthermore, this compound has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 11,17-Bbbhb in lab experiments is its unique properties. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs. Additionally, it is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Additionally, more research is needed to determine the optimal dosage and duration of treatment.
Orientations Futures
There are several future directions for research on 11,17-Bbbhb. One area of research is the development of new drugs based on the properties of this compound. Additionally, more research is needed to determine the optimal dosage and duration of treatment. Furthermore, studies are needed to determine the long-term effects of this compound on the body and its potential for use in the treatment of various diseases. Lastly, more research is needed to understand the mechanism of action of this compound and its interactions with various receptors in the body.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs. Additionally, it has various biochemical and physiological effects on the body and has been shown to have potential applications in various scientific research fields. However, more research is needed to determine the optimal dosage and duration of treatment and to understand the mechanism of action of this compound.
Méthodes De Synthèse
The synthesis of 11,17-Bbbhb can be achieved through various methods, including chemical synthesis and microbial transformation. Chemical synthesis involves the use of chemical reactions to create the compound, while microbial transformation involves the use of microorganisms to transform a precursor compound into this compound. The most common method of synthesis is chemical synthesis, which involves the use of starting materials such as androstenedione or dehydroepiandrosterone (DHEA) to produce this compound.
Applications De Recherche Scientifique
11,17-Bbbhb has shown potential applications in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
| 134513-15-8 | |
Formule moléculaire |
C34H38Br2O5 |
Poids moléculaire |
686.5 g/mol |
Nom IUPAC |
[(2S,4R,9R,10R,13S)-2-(4-bromobenzoyl)oxy-10-hydroxy-5,5,9-trimethyl-13-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methyl 4-bromobenzoate |
InChI |
InChI=1S/C34H38Br2O5/c1-30(2)13-4-14-31(3)26(30)19-27(41-29(38)23-7-11-25(36)12-8-23)33-17-15-32(20-33,16-18-34(31,33)39)21-40-28(37)22-5-9-24(35)10-6-22/h5-12,15,17,26-27,39H,4,13-14,16,18-21H2,1-3H3/t26-,27+,31-,32+,33?,34-/m1/s1 |
Clé InChI |
DNJYQSYRCGUZKV-JEKDLXOTSA-N |
SMILES isomérique |
C[C@@]12CCCC([C@H]1C[C@@H](C34[C@]2(CC[C@](C3)(C=C4)COC(=O)C5=CC=C(C=C5)Br)O)OC(=O)C6=CC=C(C=C6)Br)(C)C |
SMILES |
CC1(CCCC2(C1CC(C34C2(CCC(C3)(C=C4)COC(=O)C5=CC=C(C=C5)Br)O)OC(=O)C6=CC=C(C=C6)Br)C)C |
SMILES canonique |
CC1(CCCC2(C1CC(C34C2(CCC(C3)(C=C4)COC(=O)C5=CC=C(C=C5)Br)O)OC(=O)C6=CC=C(C=C6)Br)C)C |
Synonymes |
11 beta,17-bis(4-bromobenzoyloxy)-9 beta-hydroxy-ent-beyerene 11,17-BBBHB 11,17-bis(4-bromobenzoyloxy)-9-hydroxybeyerene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


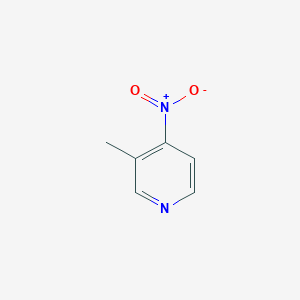
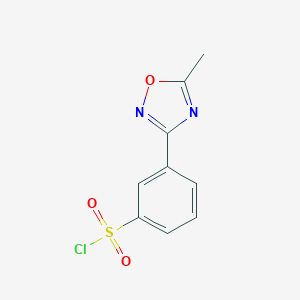

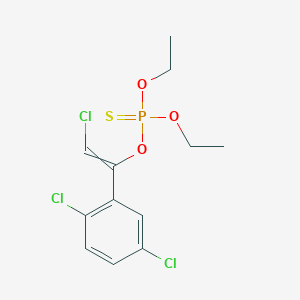
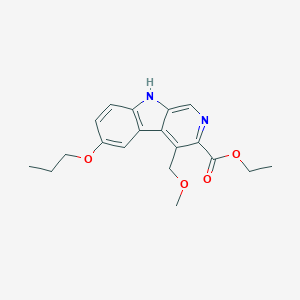
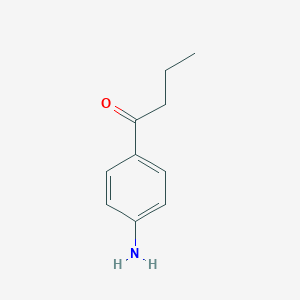
![7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride](/img/structure/B157353.png)


